molecular formula C20H22N4O4 B2941806 Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate CAS No. 863614-54-4

Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate

Cat. No.: B2941806
CAS No.: 863614-54-4
M. Wt: 382.42
InChI Key: FTBQPEHPYLKTGX-UHFFFAOYSA-N
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Description

Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate is a complex heterocyclic compound featuring a tricyclic core (1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene) fused with a piperidine-3-carboxylate moiety.

Properties

IUPAC Name

ethyl 1-(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-3-28-20(27)13-7-6-9-23(12-13)19(26)15-11-14-17(22(15)2)21-16-8-4-5-10-24(16)18(14)25/h4-5,8,10-11,13H,3,6-7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBQPEHPYLKTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a piperidine ring and a triazatricyclic core. The molecular formula is C12H14N4O3C_{12}H_{14}N_{4}O_{3} with a molecular weight of approximately 258.26 g/mol. Its chemical structure is pivotal to understanding its biological activity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body:

  • Enzyme Inhibition : The compound may inhibit certain enzymes critical for cellular processes by binding to their active sites. This inhibition can affect metabolic pathways and lead to therapeutic effects.
  • Receptor Modulation : this compound may also interact with various receptors in the nervous system, potentially influencing neurotransmitter activity and contributing to anxiolytic or sedative effects.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : The unique tricyclic structure allows for interaction with DNA and RNA synthesis pathways, indicating potential anticancer activity. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines.
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, this compound may possess anxiolytic or antidepressant properties. Research indicates that it could modulate GABAergic transmission in the brain.

Case Studies

Several case studies have explored the biological activity of related compounds within the same chemical family:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated derivatives of triazatricyclic compounds for their antibacterial efficacy against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at low concentrations .
  • Cancer Cell Line Study : In a study focusing on breast cancer cell lines, derivatives exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuropharmacologicalModulation of GABA receptors

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Functional Group Analysis

The target compound shares functional motifs with several piperidine- and polycyclic-carboxylate derivatives. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Functional Groups Rigidity/Conformation
Target Compound Tricyclic fused with piperidine Ester, carbonyl, triazatricyclo system High rigidity due to tricyclic
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7) Monocyclic piperidine Ester, oxime, methoxyimino Flexible backbone
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Bicyclic imidazo-pyridine Ester, nitro, cyano, phenethyl Moderate rigidity (bicyclic)
  • Tricyclic vs.
  • Ester/Carbonyl Reactivity : All three compounds feature ester groups, but the target compound’s carbonyl is integrated into a triazatricyclo system, which may alter its electronic properties and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Table 3: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Physical State Key Spectroscopic Data (¹H NMR)
Target Compound ~450 (estimated) Solid (hypothetical) Expected downfield shifts for tricyclic protons
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7) 300.36 Oil δ 4.16–4.08 (ester protons), 3.85 (oxime)
Diethyl 8-cyano-7-(4-nitrophenyl)-... (1l) ~550 Yellow solid δ 7.33–8.20 (aromatic), 4.20–4.40 (ester)
  • Melting Points : Bicyclic/tricyclic derivatives (e.g., 1l) exhibit higher melting points (243–245°C) due to enhanced intermolecular interactions, suggesting the target compound may similarly require elevated temperatures for dissolution .
  • NMR Trends : The tricyclic system would likely show complex splitting patterns in ¹H NMR, akin to the multiplet-rich spectra of compound (7) .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s triazatricyclo system may adopt specific puckering conformations, as analyzed via graph-set theory . Compared to monocyclic piperidines (e.g., compound 7), its rigid core could limit hydrogen-bond donor/acceptor flexibility, influencing crystal packing and solubility .

Notes

Data Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons are based on structural analogs.

Biological Implications : The rigidity and ester groups may enhance pharmacokinetic properties, but this requires validation via in vitro studies.

References SHELX refinement methods for structural analysis. Synthesis and NMR data for piperidine carboxylate derivatives. Physicochemical properties of bicyclic imidazo-pyridine analogs. Hydrogen-bonding and graph-set analysis in crystals. Conformational analysis of puckered ring systems.

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